3-Amino-1-[2-(propan-2-yl)phenyl]urea
Description
Significance of the Urea (B33335) Moiety in Chemical and Biological Systems
The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is of immense importance in both biological and chemical contexts. In biological systems, urea is the primary vehicle for the excretion of excess nitrogen in mammals. nih.gov The urea cycle in the liver converts toxic ammonia (B1221849) into less toxic urea, which is then excreted in urine. nih.gov
From a chemical perspective, the urea moiety's significance lies in its unique structural and electronic properties. The planar structure and the presence of two amine groups and a carbonyl group allow the urea functional group to act as both a hydrogen bond donor and acceptor. This ability to form strong and directional hydrogen bonds is a key factor in its widespread use in drug design, as it facilitates robust interactions with biological targets such as enzymes and receptors. nih.govresearchgate.net These interactions are crucial for achieving the desired therapeutic effect of a drug molecule. nih.gov
Overview of Aryl Urea Derivatives in Drug Discovery and Chemical Applications
Aryl urea derivatives, which feature at least one aromatic ring attached to one of the urea nitrogens, are a particularly important subclass of urea-based compounds. This structural motif is present in a multitude of clinically approved drugs and compounds under investigation for various therapeutic applications. The introduction of an aryl group can significantly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. researchgate.net
The applications of aryl urea derivatives in drug discovery are extensive and diverse. They are well-known as potent inhibitors of various enzymes, a property that has been successfully exploited in the development of anticancer and anti-inflammatory agents. nih.govontosight.ai For instance, several kinase inhibitors used in cancer therapy, such as Sorafenib and Regorafenib, are based on a diaryl urea scaffold. Beyond oncology, aryl ureas have demonstrated efficacy as anticonvulsants, antimicrobials, and antivirals. Their versatility also extends to materials science, where they are used as building blocks for polymers and in the development of organocatalysts. nih.gov
Contextualization of 3-Amino-1-[2-(propan-2-yl)phenyl]urea within the Urea Compound Class
This compound is an N,N'-disubstituted urea derivative. Its structure is characterized by a phenyl ring substituted with a bulky isopropyl group at the ortho position, and an amino group attached to the other nitrogen of the urea core. The presence of the ortho-isopropyl group is a notable feature, as such substitutions can impose conformational restrictions on the molecule. This can be a deliberate design strategy in medicinal chemistry to lock the molecule into a bioactive conformation, potentially enhancing its binding affinity and selectivity for a specific biological target. nih.gov
While specific research on the biological activity or applications of this compound is not extensively documented in publicly available scientific literature, its structural components suggest potential areas of interest. As an aryl urea, it belongs to a class of compounds with a proven track record in drug discovery. The N-amino substitution introduces a reactive handle that could be used for further chemical modification or could participate in additional hydrogen bonding interactions.
Below is a table summarizing the predicted physicochemical properties of this compound.
| Property | Predicted Value |
| Molecular Formula | C10H15N3O |
| Molecular Weight | 193.25 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 72.4 Ų |
| Data sourced from PubChem. |
The following interactive table provides a general overview of the biological activities associated with the broader class of aryl urea derivatives.
| Biological Activity | Examples of Aryl Urea Derivatives | Therapeutic Area |
| Kinase Inhibition | Sorafenib, Regorafenib | Oncology |
| Anticonvulsant | Various experimental compounds | Neurology |
| Antimicrobial | Various experimental compounds | Infectious Diseases |
| Antiviral | Various experimental compounds | Infectious Diseases |
| Anti-inflammatory | Various experimental compounds | Immunology |
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(2-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(2)8-5-3-4-6-9(8)12-10(14)13-11/h3-7H,11H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILZRQGGMVOOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094655-16-9 | |
| Record name | 3-amino-1-[2-(propan-2-yl)phenyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Structural Analysis and Intermolecular Interactions of Aryl Urea Frameworks
Conformational Analysis of Urea (B33335) Derivatives in Solid State and Solution
The conformation of aryl urea derivatives is largely dictated by the rotational freedom around the aryl-nitrogen and the urea C-N bonds. The presence of substituents on the aryl ring can significantly influence the preferred geometry. In the case of 3-Amino-1-[2-(propan-2-yl)phenyl]urea, the ortho-isopropyl group is expected to play a key role in dictating the molecule's three-dimensional structure.
In the solid state, the conformation of urea derivatives is often influenced by packing forces within the crystal lattice. However, certain intrinsic conformational preferences are consistently observed. The planarity of the urea moiety is a common feature, facilitating the formation of strong hydrogen bonds. nih.gov However, the introduction of bulky ortho-substituents on the N-aryl group can disrupt this planarity. nih.gov For this compound, the steric hindrance from the isopropyl group would likely force the phenyl ring to be twisted out of the plane of the urea group. This twisting, or dihedral angle, is a critical conformational parameter.
In solution, aryl urea derivatives may exist as a mixture of conformers in equilibrium. The rotation around the aryl-urea bond can lead to different rotameric forms. nih.gov The specific conformation adopted in solution can be influenced by the solvent and temperature. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space Nuclear Overhauser Effect (NOE) experiments, can provide insights into the predominant solution-state conformation. researchgate.net For instance, NOE data can confirm the proximity of specific protons, helping to establish the relative orientation of the aryl ring and the urea group. researchgate.netnih.gov
Below is a table summarizing typical conformational parameters for aryl urea derivatives, which can be extrapolated to this compound.
| Parameter | Typical Value (Solid State) | Notes |
| Aryl-N-C=O Dihedral Angle | 20-40° | Can be larger with bulky ortho-substituents. |
| N-C-N-H Dihedral Angle | ~0° or ~180° | Reflects the planarity of the urea group. |
| C=O Bond Length | ~1.24 Å | Typical for a urea carbonyl group. |
| C-N Bond Length (Urea) | ~1.35 Å | Shorter than a typical C-N single bond due to resonance. |
This data is representative of aryl urea derivatives and may vary for the specific compound.
Hydrogen Bonding Networks in Urea-Containing Structures (Intramolecular and Intermolecular)
The urea functionality is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group), leading to the formation of robust and predictable hydrogen bonding networks. researchgate.net These interactions are fundamental to the structure and properties of urea-containing compounds. nih.gov
Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are the dominant interactions in the solid-state structures of most urea derivatives. The most common motif is the one-dimensional tape or chain structure, where molecules are linked by N-H···O=C hydrogen bonds. researchgate.netacs.org In this arrangement, each urea group typically forms two hydrogen bonds with two neighboring molecules, creating a characteristic α-network. researchgate.net
The terminal amino group in this compound introduces additional possibilities for hydrogen bonding. This -NH2 group can act as a hydrogen bond donor, and the lone pair on the nitrogen can act as an acceptor. This can lead to more complex, three-dimensional hydrogen-bonded networks, potentially involving cross-linking of the primary urea tapes.
The table below outlines the common hydrogen bonding interactions observed in aryl urea structures.
| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Intermolecular N-H···O=C | Urea N-H | Urea C=O | 2.8 - 3.0 | Primary motif for self-assembly. researchgate.netacs.org |
| Intermolecular N-H···N | Amino N-H | Amino N | 3.0 - 3.2 | Can form cross-links between chains. |
| Intramolecular C-H···O=C | Aryl or Alkyl C-H | Urea C=O | 3.2 - 3.5 | Can influence conformation. researchgate.net |
These values are generalized from studies of various urea-containing crystal structures.
Supramolecular Architectures Mediated by Urea Linkages
The directional and robust nature of the hydrogen bonds formed by urea groups makes them excellent building blocks for constructing well-defined supramolecular architectures. nih.gov The self-assembly of urea derivatives can lead to the formation of various structures, from simple dimers to complex polymers and gels. researchgate.net
In the case of simple diaryl ureas, the strong N-H···O=C hydrogen bonds often lead to the formation of one-dimensional tapes or ribbons. acs.org The substituents on the aryl rings can then mediate the packing of these tapes into two- and three-dimensional structures through weaker interactions such as van der Waals forces or π-π stacking.
The presence of the additional amino group in this compound provides a site for secondary intermolecular interactions, which can lead to the formation of more intricate supramolecular assemblies. For instance, the primary N-H···O=C tapes could be further connected by N-H···N hydrogen bonds involving the terminal amino groups, resulting in the formation of sheets or layers. These layers can then stack to build up the full three-dimensional crystal structure.
Investigation of Biological Activities and Pharmacological Applications of Urea Derivatives and Analogues
Role of Urea (B33335) Derivatives in Medicinal Chemistry and Drug Design
Urea derivatives represent a versatile class of compounds that have been extensively utilized in the field of medicinal chemistry to modulate the potency and selectivity of drugs, as well as to enhance their pharmacokinetic profiles. nih.gov The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is capable of acting as both a hydrogen bond donor and acceptor. This dual capacity allows it to form robust and specific interactions with the active sites of various enzymes and receptors, which is a critical factor in the rational design of new drugs. acs.orgnih.gov
The structural and synthetic versatility of the urea moiety has facilitated the development of a wide array of therapeutic agents. frontiersin.org Historically, the journey of urea-based drugs began with the discovery of suramin, a complex urea derivative used to treat African sleeping sickness. nih.govacs.org Since then, numerous urea-containing compounds have been approved for a variety of human diseases, underscoring the enduring importance of this scaffold in drug development. acs.org
In modern drug discovery, the urea functionality is often incorporated into lead compounds to fine-tune their drug-like properties. nih.govnih.gov Its ability to form strong hydrogen bonds can lead to improved target affinity and residence time. Furthermore, the lipophilicity and metabolic stability of a molecule can be modified by the strategic placement of substituents on the urea nitrogens. This adaptability has been exploited in the development of anticancer, antibacterial, anticonvulsive, and anti-HIV agents, among others. nih.gov The continued exploration of protein structures and the identification of new disease targets are expected to further expand the role of urea-based derivatives in the design and development of novel therapeutics. nih.gov
Antimicrobial Activities
The emergence of multidrug-resistant (MDR) microbial strains presents a significant global health challenge, necessitating the urgent discovery of new antimicrobial agents. nih.gov Urea derivatives have emerged as a promising class of compounds in this area, exhibiting a broad spectrum of activity against various pathogens.
Numerous studies have demonstrated the potential of urea derivatives as effective antibacterial agents. nih.govoup.com The antibacterial activity of these compounds is often influenced by the nature of the substituents on the urea backbone. nih.gov For instance, increasing the number of carbon atoms in the alkyl chain of certain urea derivatives has been shown to augment their antibacterial effect. oup.com
Research has shown that specific structural features can confer potent activity against challenging pathogens. For example, certain adamantyl urea derivatives have displayed outstanding growth inhibition against Acinetobacter baumannii, a bacterium known for its high levels of antibiotic resistance. nih.govresearchgate.net Molecular docking studies suggest that these compounds may exert their antibacterial action by binding to essential bacterial enzymes, such as penicillin-binding proteins. nih.gov
The table below summarizes the antibacterial activity of selected urea derivatives against various bacterial strains.
| Compound | Bacterial Strain | Activity/Inhibition | Reference |
| Adamantyl urea adduct 3l | Acinetobacter baumannii | 94.5% growth inhibition | nih.gov |
| (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea (3e) | Acinetobacter baumannii | Good inhibition | nih.gov |
| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea (3j) | Acinetobacter baumannii | Good inhibition | nih.gov |
| (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea (3n) | Acinetobacter baumannii | Good inhibition | nih.gov |
| Propyl urea | Various gram-negative and gram-positive organisms | More potent than urethane and urea | oup.com |
In addition to their antibacterial properties, urea derivatives have also been investigated for their antifungal potential. nih.govresearchgate.net The mechanism of action for their antifungal effects can vary, but some derivatives are thought to interfere with essential fungal cellular processes. The structure of the urea derivative plays a critical role in its antifungal efficacy. For instance, N-alkyl substituted urea derivatives bearing a morpholine moiety have shown better antifungal activities compared to those with a diethylamine moiety. researchgate.net
Combination therapies have also shown promise. For example, urea has been used in conjunction with antifungal agents like bifonazole to treat onychomycosis, a fungal infection of the nail. hmpgloballearningnetwork.com In this context, urea acts as a keratolytic agent, softening the nail plate and enhancing the penetration of the antifungal drug to the site of infection. hmpgloballearningnetwork.com
The antifungal activity of some urea derivatives is highlighted in the following table.
| Compound/Treatment | Fungal Strain/Condition | Activity/Observation | Reference |
| N-alkyl substituted urea with morpholine moiety (3c) | Fungi | Potent antimicrobial activity | researchgate.net |
| N-alkyl substituted urea with morpholine moiety (3b) | Fungi | Potent antimicrobial activity | researchgate.net |
| Urea with Bifonazole | Onychomycosis | Improved efficacy of antifungal treatment | hmpgloballearningnetwork.com |
| Compound 3a | Cryptococcus neoformans | Moderate growth inhibition | nih.gov |
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The rise of drug-resistant TB has created an urgent need for new antitubercular drugs. nih.gov Urea derivatives have been identified as a promising class of compounds in the search for novel anti-TB agents. nih.govnih.gov
Certain adamantyl ureas have emerged as a potent anti-TB chemotype. nih.gov These compounds are thought to inhibit the Mycobacterial membrane protein Large 3 (MmpL3), which is essential for the transport of key components required for the biosynthesis of the mycobacterial cell wall. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the urea moiety can significantly impact anti-TB activity. For example, the unmodified urea moiety is often preferred for optimal activity, while substitutions on the urea nitrogens can lead to a decrease in potency. nih.gov
The following table presents the antimycobacterial activity of some urea derivatives.
| Compound | Mycobacterial Strain | Activity (MIC) | Reference |
| Adamantyl urea hit compound 1 | M. tuberculosis (H37Rv) | 0.01 µg/mL | nih.gov |
| Compound 3 | M. tuberculosis (H37Rv) | 0.01 µg/mL | nih.gov |
| Compound 11 | M. tuberculosis (H37Rv) | 0.01 µg/mL | nih.gov |
| Compound 20 | M. tuberculosis (H37Rv) | 0.01 µg/mL | nih.gov |
| Compound 24 | M. tuberculosis (H37Rv) | 0.01 µg/mL | nih.gov |
| Furan-based urea derivative 6c | M. tuberculosis Rv3802c | Potent non-covalent inhibitor (Ki = 5.2 ± 0.7 µM) | researchgate.net |
| Triazole-based urea 10a | M. tuberculosis Ag85C | Selective irreversible inhibitor | researchgate.net |
| Triazole-based urea 10b | M. tuberculosis Ag85C | Selective irreversible inhibitor | researchgate.net |
While the antibacterial and antifungal activities of urea derivatives are more extensively studied, there is growing interest in their potential as antiviral agents. unimi.it Human adenoviruses (HAdVs) can cause a range of illnesses, and there is currently no effective approved drug for the treatment of HAdV infections, particularly in immunocompromised individuals. unimi.it
Research has shown that certain aryl urea derivatives possess a wide spectrum of biological activities, including antiviral properties. unimi.it Some studies have focused on designing and synthesizing novel urea derivatives that can target various stages of the viral replication cycle. For instance, some compounds have been shown to interfere with the replication of HAdV DNA. unimi.it The structural diversity of urea derivatives allows for the development of compounds with different mechanisms of action, such as blocking the transcription of essential viral genes. unimi.it
The anti-HAdV activity of selected compounds is detailed below.
| Compound | Virus | Activity (IC50) | Reference |
| Compound 17 | HAdV | 5.75 µM | unimi.it |
| Compound 20 | HAdV | 2.47 µM | unimi.it |
| Compound 26 | HAdV | 3.21 µM | unimi.it |
| Compound 34 | HAdV | 4.89 µM | unimi.it |
| Compound 44 | HAdV | 3.55 µM | unimi.it |
| Compound 60 | HAdV | 4.12 µM | unimi.it |
| Compound 66 | HAdV | 3.89 µM | unimi.it |
Anti-inflammatory and Anti-nociceptive Activities
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. researchgate.net Nociception is the sensory nervous system's response to certain harmful or potentially harmful stimuli. Urea derivatives have demonstrated promising anti-inflammatory and anti-nociceptive activities in various experimental models. researchgate.netresearchgate.net
The anti-inflammatory effects of some urea derivatives are thought to be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. f1000research.com For example, certain urea compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. f1000research.com
In the context of pain management, urea-based inhibitors of glutamate carboxypeptidase II (GCPII) have shown efficacy as analgesic agents. researchgate.net Inhibition of this enzyme can modulate glutamate signaling in the nervous system, which is involved in pain perception. researchgate.net The introduction of an aromatic ring to these inhibitors can increase their ability to cross the blood-brain barrier, enhancing their potential for treating neurological pain. researchgate.net
The table below provides examples of the anti-inflammatory activity of urea derivatives.
| Compound | Model/Target | Activity | Reference |
| 1,3-bis(p-hydroxyphenyl)urea | Carrageenan-induced inflammation in rats | Anti-inflammatory activity comparable to diclofenac sodium | researchgate.netf1000research.com |
| Glycyrrhetinic ureas (5r-5u) | RAW264.7 cells | Potent anti-inflammatory activity (IC50 = 2-3 µM for NO inhibition) | nih.gov |
| Compound 5r | Cisplatin-induced AKI mice model | Significantly reduced pro-inflammatory factors | nih.gov |
| Urea-based GCPII inhibitor 8d | Formalin model of rat sensory nerve injury | Significantly reduced pain perception | researchgate.net |
Investigation of the Biological Activities and Pharmacological Applications of 3-Amino-1-[2-(propan-2-yl)phenyl]urea
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research data on the biological activities and pharmacological applications of the specific chemical compound This compound .
Extensive searches were conducted to gather information pertaining to the following areas of investigation, as outlined in the requested article structure:
Computational Approaches in Biological Activity Prediction
Molecular Docking Studies for Ligand-Target Interactions
Despite a thorough investigation, no studies detailing the synthesis, biological evaluation, or computational analysis of "this compound" were identified. The scientific record does not currently contain information regarding its potential anticancer, enzyme-inhibiting, or receptor-modulating properties. Furthermore, no structure-activity relationship studies or molecular docking analyses specifically involving this compound have been published.
Consequently, it is not possible to provide the requested article with detailed research findings, data tables, or an analysis of its pharmacological profile, as no such information exists in the accessible scientific domain. The compound may be a novel chemical entity that has not yet been synthesized or subjected to biological screening.
Investigation of this compound in Structure-Based Virtual Screening Reveals Limited Publicly Available Data
Comprehensive searches for the chemical compound this compound have yielded no specific publicly available scientific literature detailing its biological activities or its investigation through Structure-Based Virtual Screening (SBVS). While the broader class of urea derivatives has been a subject of significant research in medicinal chemistry for their diverse pharmacological applications, specific data on this particular compound remains elusive in the public domain.
Urea derivatives are known for their ability to form stable hydrogen bonds with biological targets, making them attractive scaffolds in drug discovery. Structure-Based Virtual Screening is a computational technique frequently employed to identify potential drug candidates by predicting their binding affinity to a target protein's three-dimensional structure. This methodology is instrumental in narrowing down large compound libraries to a manageable number of candidates for further experimental validation.
Despite the theoretical potential of this compound as a subject for such investigations, the absence of published research, including preclinical studies or clinical trials, prevents a detailed analysis of its pharmacological applications and findings from SBVS. The scientific community relies on published data to evaluate the therapeutic potential and safety profile of chemical entities. Without such information, any discussion on the efficacy, mechanism of action, or potential as a lead compound for this compound would be speculative.
Further research and publication of findings are necessary to elucidate the biological properties of this compound and to determine its potential utility in medicine. At present, the lack of accessible data means that no specific research findings or data tables can be provided for this compound.
Non Medicinal Applications of Urea Derivatives
Corrosion Inhibition
There is no available research or data to support the use of 3-Amino-1-[2-(propan-2-yl)phenyl]urea as a corrosion inhibitor.
Agrochemical Applications (e.g., Herbicides)
There is no available research or data to indicate that this compound has any application as an herbicide or in other agrochemical contexts.
Future Research Directions and Challenges
Development of Novel Synthetic Routes for Complex Urea (B33335) Architectures
The synthesis of 3-Amino-1-[2-(propan-2-yl)phenyl]urea and its derivatives presents an opportunity to explore and refine synthetic methodologies for complex ureas. Traditional methods for urea synthesis often involve the use of hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Future research should focus on developing safer and more efficient synthetic pathways.
One promising avenue is the use of phosgene substitutes, such as N,N'-carbonyldiimidazole (CDI), which offers a milder and more selective approach to urea formation. nih.gov Another innovative strategy involves the catalytic carbonylation of amines, utilizing carbon dioxide as a green and abundant C1 source. rsc.org The development of novel catalytic systems, potentially involving transition metals, could enable the direct and atom-economical synthesis of unsymmetrical ureas like the title compound. nih.gov
Furthermore, the exploration of flow chemistry for urea synthesis could offer significant advantages in terms of safety, scalability, and reaction control. nih.gov A hypothetical comparison of potential synthetic routes is presented in Table 1.
| Synthetic Route | Key Reagents | Potential Advantages | Potential Challenges |
| Classical Isocyanate Route | 2-(propan-2-yl)aniline, Phosgene/Triphosgene (B27547), Hydrazine | Well-established, versatile | Use of highly toxic reagents |
| CDI-mediated Synthesis | 2-(propan-2-yl)aniline, CDI, Hydrazine | Safer alternative to phosgene | Stoichiometric use of coupling agent |
| Catalytic Carbonylation | 2-(propan-2-yl)aniline, CO2, Hydrazine, Catalyst | Green, atom-economical | Catalyst development and optimization |
| Flow Chemistry Approach | Continuous feeding of reactants | Enhanced safety, scalability, precise control | Initial setup costs and optimization |
This table presents a prospective analysis of synthetic routes and does not represent experimentally verified data for the title compound.
Deepening Mechanistic Understanding of Biological Activities through Advanced Biophysical Techniques
Should initial screenings reveal any biological activity for this compound, a deep mechanistic understanding at the molecular level will be crucial. Advanced biophysical techniques can provide invaluable insights into the compound's interactions with biological targets. dcrustlms.in
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) could be employed to quantify the binding affinity and thermodynamics of the interaction between the compound and a target protein. Fluorescence-based techniques, including Fluorescence Resonance Energy Transfer (FRET) and fluorescence polarization, can offer real-time information on conformational changes in the target molecule upon binding. cgohlke.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY, could be used to identify the specific parts of the molecule that are in close contact with the receptor. nih.gov X-ray crystallography of the compound in complex with its target would provide the ultimate atomic-level detail of the binding mode, guiding further optimization efforts. nih.govfrontiersin.org
A hypothetical dataset from such biophysical studies is shown in Table 2.
| Biophysical Technique | Hypothetical Target | Potential Finding | Implication |
| Surface Plasmon Resonance (SPR) | Kinase X | KD = 500 nM | Moderate binding affinity |
| Isothermal Titration Calorimetry (ITC) | Kinase X | ΔH = -10 kcal/mol, TΔS = -2 kcal/mol | Enthalpically driven binding |
| STD NMR | Kinase X | Propan-2-yl group shows strong signals | Key interaction motif |
| X-ray Crystallography | Kinase X | Hydrogen bonds from urea to backbone | Rationale for urea scaffold importance |
This table is illustrative and presents hypothetical outcomes of biophysical experiments.
Exploration of Structure-Activity-Relationship Data for Rational Design
A systematic exploration of the Structure-Activity-Relationship (SAR) will be fundamental to transforming this compound from a chemical entity into a lead compound for potential therapeutic applications. nih.gov This involves the synthesis and biological evaluation of a library of analogs to understand how structural modifications influence activity.
Key modifications could include:
Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups to probe electronic effects and potential new interactions.
Modification of the propan-2-yl group: Varying the size and lipophilicity of this substituent to optimize van der Waals interactions and pharmacokinetic properties.
Alterations to the amino-urea moiety: Exploring different substitution patterns on the terminal nitrogen to modulate hydrogen bonding capacity and metabolic stability.
The data generated from these studies would allow for the construction of a comprehensive SAR map, guiding the rational design of more potent and selective compounds. nih.gov
Advanced Computational Modeling for Predictive Design and Understanding
Advanced computational modeling can significantly accelerate the drug discovery and development process for derivatives of this compound. prezi.com Molecular docking simulations could be used to predict the binding poses of the compound and its analogs within the active site of a potential biological target. prezi.com
Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex, revealing the stability of key interactions and potential allosteric effects. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed based on the experimental data from SAR studies to predict the activity of virtual compounds, prioritizing synthetic efforts. prezi.com
Furthermore, computational methods can be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify potential liabilities early in the discovery process. mdpi.com
Investigation of Emerging Applications and Material Science Potentials
Beyond potential biological activities, the unique structural features of this compound suggest possible applications in material science. The urea moiety is known for its ability to form strong hydrogen bonds, which can drive the self-assembly of molecules into well-ordered supramolecular structures. researchgate.net
Future research could explore the potential of this compound to form supramolecular polymers, gels, or liquid crystals. The interplay between the hydrogen-bonding urea group and the hydrophobic 2-(propan-2-yl)phenyl substituent could lead to novel materials with interesting mechanical, optical, or electronic properties. researchgate.net For instance, the incorporation of this molecule into polymer backbones could lead to the development of novel poly(urethane-urea) materials with tailored properties. researchgate.net The investigation into its potential as a component in advanced organic materials, such as those used in organic light-emitting diodes (OLEDs) or sensors, could also be a fruitful area of research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-1-[2-(propan-2-yl)phenyl]urea, and how can reaction conditions be optimized?
- Methodology : Start with a nucleophilic substitution or urea-forming reaction between 2-(propan-2-yl)phenylamine and an isocyanate precursor. Evidence from similar urea syntheses suggests using anhydrous solvents (e.g., THF or DCM) and catalysts like triethylamine to enhance yield . For regioselectivity, control reaction temperature (0–25°C) and monitor progress via TLC or HPLC. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the product .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodology : Combine spectroscopic techniques:
- 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and urea NH signals (δ 8–10 ppm). The propan-2-yl group will show a doublet for the methyl groups (δ ~1.2 ppm) .
- FTIR : Look for urea C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (C₁₁H₁₅N₃O, MW 205.26 g/mol) via HRMS or ESI-MS .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) are suitable for modeling the electronic properties and reactivity of this compound?
- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare results with experimental UV-Vis data to validate electronic transitions. Include exact exchange terms (as in Becke’s 1993 functional) to improve thermochemical accuracy for reaction pathways . Molecular docking (e.g., AutoDock Vina) can predict binding affinities if biological targets (e.g., enzymes) are hypothesized .
Q. How can researchers resolve contradictions in biological activity data for urea derivatives like this compound?
- Methodology : Cross-validate assays under standardized conditions. For example, if urease inhibition results vary, repeat assays at fixed pH (6.8–7.2) and temperature (37°C) using jack bean urease. Include positive controls (e.g., thiourea derivatives) and quantify IC₅₀ values via spectrophotometric NH₃ detection . Adjust solvent systems (e.g., DMSO concentration ≤1%) to avoid false negatives from solubility issues .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Methodology :
- Salt Formation : React with HCl or sodium salts to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the urea NH₂ group, which cleave in physiological conditions .
- Co-solvents : Use PEG-400 or cyclodextrin complexes for preclinical formulations .
Q. How can crystallographic data resolve ambiguities in the solid-state structure of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
